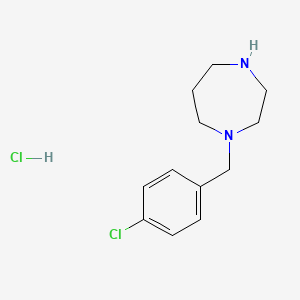
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted diazepanes with various functional groups.
Oxidation: N-oxides of 1-(4-Chlorobenzyl)-1,4-diazepane.
Reduction: Corresponding amines.
科学研究应用
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorobenzyl group enhances its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit the function of certain enzymes, leading to its observed biological effects.
相似化合物的比较
- 1-(4-Methylbenzyl)-1,4-diazepane hydrochloride
- 1-(4-Fluorobenzyl)-1,4-diazepane hydrochloride
- 1-(4-Bromobenzyl)-1,4-diazepane hydrochloride
Comparison: 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, fluoro, and bromo analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
生物活性
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈Cl₂N₂ and a molecular weight of 261.19 g/mol. It is classified as a psychoactive substance and bears structural similarities to benzodiazepines, which are known for their sedative and anxiolytic properties. This compound features a diazepane ring substituted with a 4-chlorobenzyl group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. Preliminary studies suggest that it may enhance GABAergic transmission, similar to other benzodiazepine derivatives. This interaction can lead to various effects, including anxiolytic, sedative, and muscle relaxant properties.
Pharmacological Profile
Research indicates that this compound exhibits binding affinity to several receptors involved in neurotransmission. The following table summarizes its binding affinities compared to other compounds:
| Compound | Receptor Type | Binding Affinity (Ki in nM) |
|---|---|---|
| This compound | GABA-A | TBD |
| 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | GABA-A | TBD |
| Diazepam | GABA-A | 0.5-2 |
| Clonazepam | GABA-A | 0.5-2 |
Note: TBD indicates that specific binding affinity data for this compound is not yet available.
Neuropharmacological Studies
A study conducted on the neuropharmacological properties of diazepane derivatives highlighted the potential of compounds like this compound in enhancing GABAergic activity. The research emphasized the importance of structural modifications in influencing receptor binding and subsequent biological effects .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds revealed significant differences in their biological activities based on substitution patterns on the benzene ring. For instance:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | 66570114 | C₁₂H₁₈Cl₂N₂ | Substituted at the 3-position instead of 4 |
| 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride | 40389-65-9 | C₁₂H₁₈Cl₂N₂ | Different chlorobenzyl substitution position |
These variations significantly influence their pharmacological profiles and potential therapeutic applications.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;/h2-5,14H,1,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSYMIMRKOVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














